molecular formula C5H10Br2 B1619756 2,3-Dibromo-2-methylbutane CAS No. 594-51-4

2,3-Dibromo-2-methylbutane

Cat. No.: B1619756
CAS No.: 594-51-4
M. Wt: 229.94 g/mol
InChI Key: XLTWAJQKAGLQDX-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-methylbutane is an organic compound with the molecular formula C5H10Br2 It is a dibromo derivative of 2-methylbutane, characterized by the presence of two bromine atoms attached to the second and third carbon atoms of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methyl-2-butene. The reaction involves the addition of bromine (Br2) to the double bond of 2-methyl-2-butene, resulting in the formation of the dibromo compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-methyl-2-butene in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-2-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

Major Products:

Scientific Research Applications

2,3-Dibromo-2-methylbutane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dibromo-2-methylbutane in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form double bonds .

Comparison with Similar Compounds

    2,3-Dichloro-2-methylbutane: Similar in structure but with chlorine atoms instead of bromine.

    2,3-Diiodo-2-methylbutane: Similar in structure but with iodine atoms instead of bromine.

    2,3-Dibromo-2-methylpentane: Similar but with an additional carbon in the chain.

Uniqueness: 2,3-Dibromo-2-methylbutane is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine or iodine atoms, affecting its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

2,3-dibromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-4(6)5(2,3)7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWAJQKAGLQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870654
Record name 2,3-Dibromo-2-methylbutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-51-4, 10428-64-5
Record name 2,3-Dibromo-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-51-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-2-methylbutane
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Record name 1,2-Dibromo-2-methylbutane
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Record name 2,3-Dibromo-2-methylbutane
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Record name 2,3-dibromo-2-methylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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